molecular formula C12H9BrO4 B8279864 ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate

ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate

Cat. No.: B8279864
M. Wt: 297.10 g/mol
InChI Key: CTZQDUNDLLYSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8th position. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 4-oxo-4H-chromene-2-carboxylate
  • 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylate

Uniqueness

ethyl 8-bromo-4-oxo-4H-1-benzopyran-2-carboxylate is unique due to the presence of the bromine atom at the 8th position, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 8-bromo-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2H2,1H3

InChI Key

CTZQDUNDLLYSFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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